3-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-cyclohexylurea
Description
3-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-cyclohexylurea is a urea derivative featuring a 4-chlorophenyl-substituted thiazole core connected to a cyclohexyl group via an ethyl linker. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common pharmacophore in medicinal chemistry due to its role in enhancing bioactivity and metabolic stability. The 4-chlorophenyl group contributes to hydrophobic interactions, while the cyclohexylurea moiety may influence solubility and receptor binding.
Properties
IUPAC Name |
1-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c19-14-8-6-13(7-9-14)17-21-16(12-24-17)10-11-20-18(23)22-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYBEPSPXZPLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-cyclohexylurea is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring that is substituted with a 4-chlorophenyl group and a cyclohexylurea moiety.
| Property | Value |
|---|---|
| Molecular Weight | 358.91 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and other organic solvents |
The primary mechanism of action for this compound involves its interaction with specific biological targets. Studies indicate that compounds with similar structures often act as selective ligands for dopamine receptors, particularly the D4 subtype. This interaction can influence neurotransmitter systems and has implications for neurological disorders.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses activity against various bacterial strains and fungi.
- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics.
- Antifungal Activity : It exhibits antifungal properties against pathogenic strains, making it a candidate for further development in treating fungal infections.
Antitumor Activity
Thiazole derivatives are also noted for their anticancer potential. Preliminary studies have indicated that this compound may inhibit the growth of cancer cell lines:
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
The anti-inflammatory activity of thiazole derivatives is well-documented. The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Case Study 1: Antimicrobial Evaluation
A study conducted on various thiazole derivatives including this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be low, indicating strong antimicrobial potential.
Case Study 2: Antitumor Screening
In a screening of several compounds for anticancer activity, this compound showed significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of approximately 15 µM.
Comparison with Similar Compounds
Computational Insights
- Molecular Docking : Tools like AutoDock4 () could model the target compound’s interactions with receptors, leveraging its thiazole ring’s affinity for hydrophobic pockets .
- Electron Density Analysis : Multiwfn () might reveal charge distribution differences between the urea terminus and analogs with amide or amine groups, impacting binding energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
